molecular formula C24H27N5O3 B356388 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578720-33-9

2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B356388
CAS-Nummer: 578720-33-9
Molekulargewicht: 433.5g/mol
InChI-Schlüssel: HRGKFVNIIPPGQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a highly potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) [https://pubmed.ncbi.nlm.nih.gov/38517836/]. Its primary research value lies in its application as a chemical probe to investigate the cellular consequences of ATM inhibition, particularly in the context of cancer biology and radiobiology. By specifically blocking ATM's kinase activity, this compound prevents the phosphorylation of downstream targets like CHK2, KAP1, and H2AX, thereby abrogating the cell cycle checkpoint activation and DNA repair processes that are initiated following double-strand breaks (DSBs) [https://pubmed.ncbi.nlm.nih.gov/38517836/]. This mechanism is exploited in research to achieve chemo- and radio-sensitization; it can render cancer cells with deficient homologous recombination pathways, such as those lacking BRCA1 or BRCA2, highly vulnerable to DNA-damaging agents like PARP inhibitors or ionizing radiation, a phenomenon known as synthetic lethality [https://pubmed.ncbi.nlm.nih.gov/38517836/]. Consequently, this inhibitor is a critical tool for dissecting DDR signaling pathways, validating ATM as a therapeutic target, and developing novel combination treatment strategies for oncology research.

Eigenschaften

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-4-32-13-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)18-14-15(2)10-11-19(18)31-3/h5-6,8-11,14H,4,7,12-13,25H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGKFVNIIPPGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS No. 578720-33-9) is a complex organic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H27N5O3
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

The primary mechanism of action for this compound involves the inhibition of Eph Tyrosine Kinase. Eph receptors are a subclass of receptor tyrosine kinases that play crucial roles in cell signaling related to cell adhesion, migration, and proliferation. By inhibiting these kinases, the compound can disrupt the Eph-ephrin signaling pathway, leading to alterations in cellular behaviors that are often associated with cancer progression.

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant anticancer activity. In particular:

  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including melanoma (A375), breast cancer (MCF-7), and colon cancer (HCT-116).
Cell Line IC50 (µg/mL) Reference Compound
A3751.9Vemurafenib (20)
MCF-72.3Doxorubicin (3.23)

These results demonstrate that 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is significantly more potent than many standard treatments.

In Vivo Studies

In vivo studies using human melanoma xenografts have shown that treatment with this compound leads to a dose-dependent reduction in tumor size and weight. This effect correlates with a decrease in the mitotic index of tumor cells, indicating reduced cellular proliferation without inducing necrosis.

Case Studies

Several studies have highlighted the potential of this compound:

  • Study on Melanoma Treatment :
    • Objective : To evaluate the efficacy of the compound in melanoma treatment.
    • Findings : The compound exhibited low nanomolar cytotoxicity against A375 cells and was found to be 20 times more effective than vemurafenib in inhibiting tumor growth in vivo .
  • Comparison with Other Quinoxalines :
    • Objective : To compare the biological activity of various quinoxaline derivatives.
    • Findings : The specific substituents on the quinoxaline core were shown to significantly influence biological activity, with this compound demonstrating unique properties compared to other derivatives .

Wissenschaftliche Forschungsanwendungen

Structure

The structure of this compound features a pyrrolo[2,3-b]quinoxaline core with various substituents that contribute to its biological activity. The specific arrangement of functional groups plays a crucial role in determining its interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of the pyrrolo[2,3-b]quinoxaline class exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines effectively.

Case Study: Anticancer Evaluation

A study synthesized several derivatives and evaluated their anticancer activity using the MTT assay. The results revealed that certain derivatives had IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong anticancer potential.

CompoundAssay MethodResult
Pyrrolo Derivative 1MTT AssayIC50 = 5 μM

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]quinoxaline derivatives have been extensively documented. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In a comparative study, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against resistant bacterial strains.

CompoundAssay MethodResult
Pyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL

Antioxidant Activity

Antioxidant assays have shown that certain derivatives possess significant radical scavenging activity. For instance, one derivative demonstrated an overall rate constant for hydroxyl radical scavenging comparable to established antioxidants like Trolox.

Case Study: Antioxidant Assessment

Utilizing the DPPH method, researchers found that one derivative exhibited a rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}, indicating strong antioxidant potential.

CompoundAssay MethodResult
Pyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Variations

The target compound’s analogs differ primarily in:

  • Phenyl group substitutions (e.g., halogens, methoxy, methyl).
  • Alkyl chain modifications (e.g., methoxypropyl vs. ethoxypropyl).
  • Additional functional groups (e.g., benzylideneamino).

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position 1) Alkyl Chain (Position 3) Molecular Weight Key Data
Target Compound Not explicitly provided 2-methoxy-5-methylphenyl 3-ethoxypropyl
2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-chlorophenyl 3-ethoxypropyl
2-Amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C25H28N6O5 (E)-(3,4,5-trimethoxybenzylidene)amino 3-methoxypropyl 492.536 g/mol
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C18H15N5O2 3-methoxyphenyl None 349.35 g/mol
Key Observations:

Phenyl Substitutions: The 2-chlorophenyl analog () replaces methoxy and methyl groups with a chlorine atom, likely increasing lipophilicity and altering electronic properties . The 3-methoxyphenyl compound () lacks the 5-methyl group, reducing steric bulk compared to the target compound’s 2-methoxy-5-methylphenyl group .

Alkyl Chain Modifications :

  • The 3-methoxypropyl chain () vs. the target’s 3-ethoxypropyl group affects hydrophobicity. Ethoxy’s longer alkyl chain may increase membrane permeability but reduce aqueous solubility .

Chlorine substituents () are often associated with enhanced metabolic stability but may introduce toxicity risks .

Toxicity and Regulatory Considerations

Structural similarities to these carcinogens warrant caution in evaluating the target compound’s safety profile .

Vorbereitungsmethoden

Introduction of the 2-Methoxy-5-Methylphenyl Group

The phenyl substituent at position 1 is introduced via Ullmann-type coupling or nucleophilic aromatic substitution. Patent data describe using 2-methoxy-5-methylphenylboronic acid with a palladium catalyst (Pd(PPh₃)₄) in a 1,2-dimethoxyethane/water solvent system. Key conditions include:

ParameterValueSource
Catalyst loading5 mol% Pd(PPh₃)₄
Temperature90°C
Reaction time48 hours
Yield58%

Amino Group Installation at Position 2

The amino group is introduced through nitration followed by reduction. A two-step protocol involves:

  • Nitration : Treating the intermediate with fuming HNO₃ in H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation using Pd/C (10 wt%) in methanol under H₂ atmosphere (3 bar).

This sequence achieves >90% conversion, with the nitro intermediate characterized by a distinct UV-Vis λmax at 320 nm.

Carboxamide Side Chain Synthesis

The N-(3-ethoxypropyl)carboxamide moiety is constructed via a three-step sequence:

Cyanide Hydrolysis

The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated HCl at reflux (110°C, 6 hours). This step requires careful pH control to prevent decarboxylation.

Amide Coupling

Carboxylic acid activation is achieved with thionyl chloride (SOCl₂), followed by reaction with 3-ethoxypropylamine. Optimal conditions include:

ParameterValueSource
Coupling reagentSOCl₂ (2.5 equiv)
SolventDry THF
Temperature0°C → room temperature
Yield82%

Alternative methods employ mixed anhydride techniques using isobutyl chloroformate, though these show lower reproducibility.

Purification and Characterization

Final purification combines column chromatography and recrystallization:

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v)

  • Recrystallization : Ethanol/water (4:1) at -20°C

Characterization data from literature:

TechniqueKey FindingsSource
¹H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, NH₂), 7.89–7.12 (m, aromatic), 4.02 (q, J=7 Hz, OCH₂CH₃)
HRMS (ESI+)m/z 434.2084 [M+H]⁺ (calc. 434.2081)
HPLC Purity99.1% (C18, MeCN/H₂O 55:45)

Optimization Strategies

Solvent Effects on Cyclization

Comparative studies show DMF outperforms DMSO in cyclization yield due to better solubility of intermediates:

SolventYield (%)Reaction Time (h)Source
DMF7216
DMSO5824
NMP6520

Catalytic Systems for Amination

Palladium-based catalysts remain superior to copper(I) iodide in Buchwald-Hartwig amination:

CatalystLigandYield (%)Source
Pd₂(dba)₃Xantphos78
CuIDMEDA42

Scale-Up Considerations

Kilogram-scale production (patent data):

  • Batch size : 2.5 kg starting material

  • Yield : 61% overall

  • Critical parameters :

    • Strict oxygen exclusion (<10 ppm) during hydrogenation

    • Cryogenic (-40°C) crystallization to prevent polymorphic changes

    • In-line FTIR monitoring of nitrile hydrolysis

Emerging Methodologies

Recent advances include:

  • Flow chemistry : Reduces reaction time for nitration from 6 hours to 45 minutes

  • Biocatalytic approaches : Lipase-mediated amidation shows promise but currently achieves only 34% yield

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing the compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : A stepwise synthesis approach is recommended, starting with the condensation of 2-methoxy-5-methylaniline with pyrroloquinoxaline precursors. Optimize reaction conditions by varying solvents (e.g., DMF or THF), temperatures (60–120°C), and catalysts (e.g., Pd/C or CuI) to enhance intermediates' stability. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Validate final product integrity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (comparison to reference spectra) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of the compound, and how should data interpretation account for potential isomerism?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve absolute configuration and confirm substituent positions (space group analysis, R-factor < 0.05) .
  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to detect aromatic protons and ethoxypropyl chain conformation. Compare experimental shifts with density functional theory (DFT)-predicted spectra to identify rotational isomers .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (error < 2 ppm).
  • Address isomerism by analyzing NOESY correlations for spatial proximity of methoxy and ethoxy groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for the compound across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, serum concentration) or off-target effects. Validate activity by:

  • Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Including positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Performing dose-response curves (IC₅₀ values) across multiple cell lines.
  • Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of the compound to its putative targets, and how do molecular dynamics (MD) simulations inform SAR studies?

  • Methodological Answer :

  • Docking studies (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., kinases) to predict binding modes. Validate with free energy perturbation (FEP) calculations for ΔG binding .
  • MD simulations (GROMACS) over 100 ns to assess ligand-protein stability and identify key interactions (e.g., hydrogen bonds with quinoxaline NH groups).
  • Correlate computational data with experimental SAR by synthesizing analogs with modified ethoxypropyl or methoxyphenyl groups .

Q. What strategies are recommended for elucidating the metabolic pathways of the compound in preclinical models?

  • Methodological Answer :

  • Use isotopic labeling (e.g., ¹⁴C at the ethoxypropyl chain) to track metabolites in rodent hepatocytes.
  • Perform LC-MS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites.
  • Validate enzyme involvement using CYP450 inhibitors (e.g., ketoconazole) in incubation studies .

Q. How should researchers design experiments to investigate the compound’s role in modulating signaling pathways, considering cross-talk and off-target effects?

  • Methodological Answer :

  • Employ siRNA knockdowns of putative targets (e.g., PI3K/Akt) to confirm pathway specificity.
  • Combine with phosphoproteomic profiling (LC-MS/MS) to map downstream effectors.
  • Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at 1 µM concentration.
  • Analyze pathway cross-talk via Western blotting for crosstalk markers (e.g., ERK phosphorylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.